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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals. The following
information is designed to help you proactively manage and mitigate the risk of Medication
Overuse Headache (MOH) in your clinical studies.

Troubleshooting Guides

Issue: A study participant's headache diary suggests they are approaching the threshold for
MOH. What immediate steps should be taken?

Answer:

» Review Medication Use: Immediately review the participant's daily headache diary to confirm
the frequency and type of acute medication being used. According to the International
Classification of Headache Disorders, 3rd edition (ICHD-3), overuse is generally defined as
the use of common analgesics on 15 or more days per month, or triptans, opioids, or
combination analgesics on 10 or more days per month, for over three months.[1][2][3]

e Clinical Assessment: Conduct a clinical assessment with the participant to discuss their
headache pattern and medication use. It's crucial to differentiate between the underlying
primary headache and potential MOH development.[1][4]
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» Reinforce Protocol Guidelines: Remind the participant of the study protocol's guidelines on
acute medication use. Many protocols recommend limiting acute medication intake to less
than two times per week.[1]

o Consider a "Brief Intervention”: A structured "brief intervention” can be effective. This
involves educating the patient about the risks of MOH and providing clear advice on reducing
medication intake.[5]

o Consult with the Medical Monitor: The principal investigator and the medical monitor should
be consulted to determine the best course of action, which may include a structured
withdrawal plan or discontinuation from the study if the participant's safety is at risk or the
integrity of the study data is compromised.

Issue: A participant is experiencing worsening headaches after being advised to reduce their
acute medication intake. How should this be managed within a clinical trial setting?

Answer:

o Acknowledge Withdrawal Symptoms: Inform the participant that a temporary worsening of
headaches is a common symptom of medication withdrawal and typically lasts for 2 to 10
days.[6][7] The duration can vary depending on the type of medication being overused; for
example, withdrawal headaches for triptans are generally shorter (around 4 days) compared
to analgesics (around 9.5 days).[8]

e Implement Bridge Therapy: To manage withdrawal headaches, "bridge" or "transitional”
therapies can be used. These are non-overused medications that can provide symptomatic
relief.[1][2][9] Options may include:

o Long-acting NSAIDs (e.g., haproxen)
o Corticosteroids (e.g., prednisone)
o Amitriptyline[2]

e Provide Supportive Care: Offer supportive care, which may include antiemetics for nausea
and recommendations for non-pharmacological approaches like relaxation therapy and
meditation.[9]
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» Close Monitoring: Increase the frequency of monitoring through clinic visits or phone calls to
assess the participant's symptoms and provide support. Ensure they continue to complete
their headache diary accurately.

o Evaluate for Rescue Medication: The study protocol may allow for the use of a specific
“rescue” medication that is different from the overused drug. Its use should be strictly
documented.

Frequently Asked Questions (FAQSs)

Q1: What are the key elements of a robust patient screening process to minimize the risk of
enrolling participants with pre-existing MOH?

Al: A comprehensive screening process should include:

o Detailed Headache History: Obtain a thorough history of headache frequency, intensity, and
characteristics for at least the past three months.[10]

o Medication Intake Assessment: Quantify the number of days per month the patient uses any
acute headache medication, including over-the-counter drugs.[10] Use a standardized
guestionnaire to screen for medication overuse based on ICHD-3 criteria.[3][6]

» Headache Diary Review: If available, review a prospective headache diary from the month
prior to enroliment to verify self-reported medication use. Retrospective recall of headache
frequency can be unreliable.

o Exclusion Criteria: The study protocol should have clear exclusion criteria for individuals with
secondary headaches, including MOH.[11]

Q2: What is the recommended protocol for a "washout" or "detoxification" period for
participants identified with MOH before they can be enrolled in a study?

A2: A washout period is crucial to ensure that the study drug's efficacy is not confounded by
MOH. The protocol should include:

o Duration: A medication-free period of 2 months is often recommended in Danish guidelines.
[6] However, the primary goal is the cessation of the overused medication.
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o Withdrawal Strategy: The withdrawal can be abrupt for medications like triptans and simple
analgesics, or gradual for opioids and barbiturates.[6][7]

e Symptom Management: A plan for managing withdrawal symptoms, including the use of
bridging therapies, should be in place.[2]

o Confirmation of Reversion: Ideally, the participant's headache pattern should revert to an
episodic pattern before they are randomized into the trial.

Q3: How should a headache diary be structured to effectively monitor for the development of
MOH during a clinical trial?

A3: An effective headache diary, preferably an electronic diary (e-diary) to improve accuracy
and compliance, should capture the following daily information:[12]

o Headache Occurrence: Whether a headache was present or not.

o Headache Characteristics: For each headache, record the start and end time (duration),
severity on a numeric rating scale (e.g., 0-10), and associated symptoms (e.g., nausea,
photophobia).[13]

» Acute Medication Use: For each instance of medication use, record the specific medication
name, dosage, and time of intake. This includes both investigational and rescue medications.

o Daily Prompts: The e-diary should have daily prompts to ensure consistent data entry.[14]
Q4: What are the FDA and EMA recommendations regarding MOH in migraine clinical trials?

A4: Both the FDA and EMA emphasize the importance of addressing MOH in clinical trials for
migraine treatments. Key recommendations include:

o Exclusion of MOH patients: The International Headache Society guidelines, which are often
referred to by regulatory agencies, recommend excluding individuals with secondary
headaches, including MOH, from acute treatment trials.[11]

« Stratification in Chronic Migraine Trials: For trials involving patients with chronic migraine,
where MOH is more prevalent, the FDA recommends stratifying randomization based on the
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presence or absence of a concomitant MOH diagnosis.[15]

o Clear Definitions: Protocols should use clear and consistent definitions for MOH, typically
based on the ICHD criteria.

o Documentation: The use of all acute medications must be carefully documented in a
headache diary.[16]

Data Presentation

Table 1: Outcomes of Different MOH Management Strategies in Clinical Studies
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Note: The data presented is a synthesis from multiple sources to illustrate comparative
outcomes and may not represent a single study.

Experimental Protocols

Protocol 1: Screening for Medication Overuse Headache (MOH)
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« Initial Assessment: During the initial screening visit, administer a detailed headache
guestionnaire.

e |ICHD-3 Criteria Review: Systematically review the ICHD-3 diagnostic criteria for MOH with
the potential participant.[3][6]

o Headache occurring on =15 days/month in a patient with a pre-existing headache disorder.

o Regular overuse for >3 months of one or more drugs for acute or symptomatic headache
treatment (=10 days/month for triptans, opioids, ergots, combination analgesics; =15
days/month for simple analgesics).

e Prospective Diary: If the screening is inconclusive, provide the participant with a 30-day
headache diary to prospectively track headache frequency and all acute medication use
before a final eligibility decision is made.

o Exclusion: Exclude participants who meet the ICHD-3 criteria for MOH.
Protocol 2: Management of Suspected MOH During a Clinical Trial

o Automated Diary Flagging: Implement an electronic headache diary system that
automatically flags participants who are approaching or have exceeded the monthly limits for
acute medication use.

 Investigator Alert: An automated alert should be sent to the site investigator for immediate
review.

» Clinical Interview: The investigator or a qualified designee should conduct a structured
interview with the participant within 48 hours of the alert to assess the reasons for increased
medication use.

 Intervention Plan: Based on the interview, develop a management plan which may include:
o Education on the risks of MOH.

o Discussion of non-pharmacological headache management strategies.
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o If permitted by the protocol, a temporary switch to a different class of rescue medication
with strict limits on use.

+ Documentation: Thoroughly document all interactions, assessments, and interventions in the
participant's source documents.
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Caption: Workflow for MOH screening and in-trial management.
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Caption: Protocol for managing medication withdrawal in MOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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